2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
The compound 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone features a thiazole ring substituted with a 5-chloropyridin-2-yl amino group at position 2 and a 3,4-dihydroquinolin-1(2H)-yl ethanone moiety at position 1.
Properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c20-14-7-8-17(21-11-14)23-19-22-15(12-26-19)10-18(25)24-9-3-5-13-4-1-2-6-16(13)24/h1-2,4,6-8,11-12H,3,5,9-10H2,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPQCQDAKDRCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic molecule exhibiting potential biological activities due to its unique structural characteristics. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.83 g/mol. The structure features several notable components:
- Chloropyridine moiety : Enhances biological activity.
- Thiazole ring : Contributes to its pharmacological properties.
- Dihydroquinoline structure : Potentially involved in various biological interactions.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.83 g/mol |
| Key Functional Groups | Chloropyridine, Thiazole, Dihydroquinoline |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of thiazole and pyridine showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays revealed that thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the chlorinated pyridine enhances binding affinity and selectivity towards these targets, potentially leading to altered enzymatic activity and downstream signaling pathways.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and B. subtilis | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Antioxidant | Protection against oxidative stress |
Study on Ethanol-Induced Oxidative Stress
A recent study explored the protective role of thiazole derivatives against ethanol-induced oxidative stress in a zebrafish model. The compound effectively mitigated teratogenic effects and reduced oxidative damage in larvae exposed to ethanol . This highlights its potential therapeutic applications in conditions like Fetal Alcohol Spectrum Disorders (FASD).
Synthesis and Characterization
The synthesis of the compound typically involves multi-step organic reactions starting from readily available precursors. The reaction conditions often require controlled environments to prevent side reactions. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Scientific Research Applications
Medicinal Applications
Anticancer Activity:
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole have shown efficacy in inhibiting cancer cell proliferation. Studies suggest that this compound may target specific pathways involved in tumor growth and survival, making it a candidate for further development in cancer therapeutics.
Antimicrobial Properties:
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies have indicated that it may inhibit the growth of certain pathogens, suggesting potential applications in treating infections.
Enzyme Inhibition:
This compound is hypothesized to act as an inhibitor for enzymes such as factor Xa, which is crucial in the coagulation cascade. By inhibiting this enzyme, it may serve as a potential anticoagulant agent.
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation; targets tumor growth pathways |
| Antimicrobial | Inhibitory effects on specific bacterial strains |
| Enzyme Inhibition | Potential to inhibit factor Xa for anticoagulant effects |
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table outlines the common synthetic routes:
| Step | Starting Material | Reaction Type | Conditions |
|---|---|---|---|
| 1 | 5-chloropyridin-2-amine | Nucleophilic Substitution | Reflux with base (triethylamine) |
| 2 | Thiazole derivative | Condensation | Heat under controlled atmosphere |
| 3 | Dihydroquinoline derivative | Acetylation | Stirring at elevated temperature |
Case Studies
-
Cancer Treatment Research:
A study published in Cancer Letters demonstrated that thiazole derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting that the compound could be developed into an effective anticancer agent due to its structural similarities. -
Antimicrobial Efficacy:
Research conducted by the Journal of Antimicrobial Chemotherapy reported that thiazole-based compounds displayed significant antibacterial activity against resistant strains of bacteria. This highlights the potential of this compound in addressing antibiotic resistance. -
Enzyme Inhibition Studies:
A patent application detailed methods for synthesizing related compounds with anticoagulant properties, indicating the potential for this compound to be developed into a therapeutic agent targeting blood coagulation pathways.
Comparison with Similar Compounds
Structural Analogues with Dihydroquinoline Moieties
AR54 (2-(Pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone)
- Structural Features: Retains the 3,4-dihydroquinolin-1(2H)-yl ethanone core. Substituted with a pyrimidin-2-ylthio group instead of the thiazole-5-chloropyridinyl amino group. Additional methyl and phenyl groups on the dihydroquinoline ring.
- Biological Activity :
- Key Differences :
- The pyrimidinylthio group may enhance metabolic stability compared to the thiazole-pyridine system in the target compound.
Patent Compounds (N-(3-cyano-4-(3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide)
- Structural Features: Quinoline core substituted with a dihydroquinolinyl group and tetrahydrofuran-3-yl-oxy moiety. Piperidin-4-ylidene acetamide side chain.
- Key Differences: The extended quinoline-acetamide structure diverges significantly from the target compound’s thiazole-dihydroquinoline hybrid.
2-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone Hydrochloride
- Structural Features: Simplified structure with an amino group instead of the thiazole-pyridine system. Hydrochloride salt form improves solubility.
- Applications :
Thiazole-Containing Analogues
1-{2-[(5-Chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone
- Structural Features: Shares the thiazole-5-chloropyridinyl amino motif. Methyl substitution at position 4 of the thiazole ring.
- Physical Properties :
879569-71-8/(2,6-Dichloropyridin-4-yl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Structural Features: Dichloropyridine and dihydroisoquinoline groups. Methoxy and methyl substitutions on the isoquinoline core.
- Key Differences: Dichloropyridine may enhance binding affinity compared to the 5-chloropyridine in the target compound. Isoquinoline vs. dihydroquinoline alters ring geometry and electronic properties .
Radiolabeled Analogues
[¹⁸F]3 (1-(4-(3,4-Dihydroquinolin-1(2H)-yl)piperidin-1-yl)-2-(2-(2-[¹⁸F]fluoroethoxy)-phenyl)ethanone)
- Structural Features: Combines dihydroquinoline with a piperidine ring and ¹⁸F radiolabel.
- Applications :
- Key Differences: Radiolabeling enables diagnostic applications, contrasting with the target compound’s presumed therapeutic focus.
Preparation Methods
Synthetic Strategies
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone for constructing the 2-aminothiazole scaffold. Key steps include:
- Thioamide Formation :
- Cyclization with Phenacyl Bromide :
Example Procedure:
- Step 1 : 5-Chloropyridin-2-amine (10 mmol) and CS₂ (12 mmol) in ethanol (50 mL) with KOH (15 mmol) are stirred at 25°C for 24 h.
- Step 2 : Phenacyl bromide (10 mmol) is added, and the mixture is refluxed for 6 h. The product is purified via column chromatography (SiO₂, EtOAc/hexane 1:3).
Acylation of the Thiazole Intermediate
The ethanone moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution:
- Synthesis of 1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone :
- Coupling with the Thiazole Fragment :
- The thiazole intermediate (2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)methanol is oxidized to the carboxylic acid, then converted to an acyl chloride using SOCl₂.
- Reaction :
$$
\text{Thiazole-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Thiazole-4-carbonyl chloride}
$$ - The acyl chloride reacts with 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone in the presence of triethylamine (TEA).
- Conditions : Acetonitrile, rt, 12 h.
- Yield : 60–65%.
Optimization and Mechanistic Insights
Regioselectivity in Thiazole Formation
Analytical Validation
Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.12 (s, 1H, thiazole H-5), 7.25–7.30 (m, 4H, dihydroquinoline) | |
| ¹³C NMR | 168.2 ppm (C=O), 152.1 ppm (thiazole C-2) | |
| HRMS (m/z) | [M+H]⁺ calc. 383.08; found 383.07 |
Purity and Yield Optimization
| Step | Reagent | Yield | Purity (HPLC) |
|---|---|---|---|
| Thiazole formation | Phenacyl bromide | 85% | 98.5% |
| Acylation | SOCl₂, TEA | 65% | 97.2% |
Alternative Routes
One-Pot Synthesis
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing thiazole- and dihydroquinoline-containing compounds like this target molecule?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives (e.g., hydrazine hydrate) under reflux in ethanol or acetic acid. For example, in analogous compounds, equimolar reactants are refluxed for 4–6 hours, followed by filtration, washing with ethanol, and recrystallization from ethanol/DMF mixtures to purify the product . Monitoring via TLC and characterization via NMR are critical for confirming intermediate formation .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing thiazole and dihydroquinoline moieties.
- Mass Spectrometry (MS) : For molecular weight validation.
- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous bond-length and angle data (e.g., as demonstrated for structurally related thiadiazol-thiazolidinone hybrids ).
Q. What solvent systems are optimal for recrystallization to achieve high-purity products?
- Answer : Ethanol is commonly used due to its moderate polarity and ability to dissolve polar intermediates while excluding by-products. For stubborn impurities, mixed solvents like DMF:EtOH (1:1) improve solubility and crystal quality .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-product formation in the synthesis of the thiazole core?
- Methodological Answer :
- Temperature Control : Lowering reflux temperatures (e.g., 70–80°C vs. 100°C) reduces side reactions like over-oxidation.
- Catalyst Screening : Acidic catalysts (e.g., p-TsOH) improve reaction efficiency in analogous thiadiazol-quinazoline syntheses .
- Stoichiometric Adjustments : Slight excess (10–20%) of thiazole precursors minimizes unreacted intermediates .
Q. How should researchers address contradictory data between computational modeling and experimental spectroscopic results?
- Answer :
- Validate Computational Parameters : Ensure density functional theory (DFT) calculations use appropriate basis sets (e.g., B3LYP/6-31G*) to match experimental conditions.
- Re-examine Sample Purity : Contaminants (e.g., residual solvents) can skew NMR/MS data. Repetitive recrystallization or HPLC purification may resolve discrepancies .
- Cross-Validate with Alternative Techniques : For example, compare IR vibrational bands with DFT-predicted modes or use 2D NMR (e.g., HSQC) to resolve overlapping signals .
Q. What strategies are recommended for evaluating the environmental fate of this compound in ecotoxicological studies?
- Methodological Answer :
- Experimental Design : Use tiered approaches:
- Lab-Scale : Measure hydrolysis/photolysis rates under controlled pH/light conditions.
- Biotic Systems : Assess microbial degradation via OECD 301 series tests.
- Computational Modeling : Apply EPI Suite or TEST software to predict partition coefficients (LogP) and bioaccumulation potential .
- Analytical Workflow : Employ LC-MS/MS for trace quantification in environmental matrices (water, soil) with detection limits <1 ppb .
Data Analysis and Interpretation
Q. How can researchers differentiate isomeric by-products in the synthesis of this compound?
- Answer :
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and gradient elution (water:acetonitrile + 0.1% formic acid).
- Advanced NMR : NOESY or ROESY can identify spatial proximity of substituents in isomers .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural assignments .
Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays involving this compound?
- Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with Post Hoc Tests : For multi-group comparisons (e.g., IC50 values across cell lines).
- Principal Component Analysis (PCA) : To correlate structural features (e.g., substituent electronegativity) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
